molecular formula C14H15BF2O2S B1654041 5,6-Difluorobenzo[B]thiophene-3-boronic acid pinacol ester CAS No. 2096331-57-4

5,6-Difluorobenzo[B]thiophene-3-boronic acid pinacol ester

Cat. No.: B1654041
CAS No.: 2096331-57-4
M. Wt: 296.1
InChI Key: FRYBRKZEJFVHSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Difluorobenzo[B]thiophene-3-boronic acid pinacol ester is an organoboron compound that features a boronic acid ester functional group attached to a difluorobenzo[B]thiophene core. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Difluorobenzo[B]thiophene-3-boronic acid pinacol ester typically involves the borylation of 5,6-difluorobenzo[B]thiophene. This can be achieved through various methods, including the use of palladium-catalyzed borylation reactions. One common approach involves the reaction of 5,6-difluorobenzo[B]thiophene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable production .

Chemical Reactions Analysis

Types of Reactions

5,6-Difluorobenzo[B]thiophene-3-boronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of 5,6-Difluorobenzo[B]thiophene-3-boronic acid pinacol ester in cross-coupling reactions involves the formation of a palladium-boronate complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 5,6-Difluorobenzo[B]thiophene-3-boronic acid pinacol ester offers unique reactivity due to the presence of fluorine atoms, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in the synthesis of fluorinated organic molecules, which are important in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-(5,6-difluoro-1-benzothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BF2O2S/c1-13(2)14(3,4)19-15(18-13)9-7-20-12-6-11(17)10(16)5-8(9)12/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYBRKZEJFVHSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC3=CC(=C(C=C23)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201134464
Record name Benzo[b]thiophene, 5,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201134464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096331-57-4
Record name Benzo[b]thiophene, 5,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096331-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[b]thiophene, 5,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201134464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Difluorobenzo[B]thiophene-3-boronic acid pinacol ester
Reactant of Route 2
Reactant of Route 2
5,6-Difluorobenzo[B]thiophene-3-boronic acid pinacol ester
Reactant of Route 3
Reactant of Route 3
5,6-Difluorobenzo[B]thiophene-3-boronic acid pinacol ester
Reactant of Route 4
Reactant of Route 4
5,6-Difluorobenzo[B]thiophene-3-boronic acid pinacol ester
Reactant of Route 5
Reactant of Route 5
5,6-Difluorobenzo[B]thiophene-3-boronic acid pinacol ester
Reactant of Route 6
Reactant of Route 6
5,6-Difluorobenzo[B]thiophene-3-boronic acid pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.